molecular formula C9H13NS B025001 1-(Thiophen-2-yl)piperidine CAS No. 19983-20-1

1-(Thiophen-2-yl)piperidine

Cat. No. B025001
CAS RN: 19983-20-1
M. Wt: 167.27 g/mol
InChI Key: SVUBKHLEMUNAQT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophen-2-yl)piperidine derivatives often involves strategies like direct alkylation, reductive amination, and one-pot multi-component reactions. For instance, a novel series of piperidine ring-modified thiophene and furan analogs have been developed through alkylation and reductive amination, highlighting the versatility of synthetic approaches for these compounds (Ojo, 2012). Additionally, one-pot, three-component synthesis methods have been reported, exemplifying efficient routes to complex thiophene-piperidine structures (Thabet et al., 2022).

Molecular Structure Analysis

The molecular structure of thiophen-2-yl)piperidine derivatives has been elucidated through techniques such as NMR spectroscopy, single crystal XRD analysis, and computational studies. For example, a comprehensive experimental and computational study on 3,5-diethyl-2,6-di(thiophen-2-yl)piperidin-4-on-1-ium picrate provided insights into its molecular structure and properties, demonstrating the compound's stability through intermolecular and intramolecular hydrogen bonds (Doss et al., 2017).

Chemical Reactions and Properties

Thiophen-2-yl)piperidine compounds undergo various chemical reactions, including halogen metal exchange, cyclization, and reactions with specific reagents to form novel structures with potential biological activity. For instance, the synthesis and pharmacological evaluation of thiophene bioisosteres of spirocyclic sigma receptor ligands have been explored, showcasing the chemical versatility and potential for medicinal applications of these compounds (Oberdorf et al., 2008).

Scientific Research Applications

Anticancer Potential Research on 1-(Thiophen-2-yl)piperidine derivatives highlights their significant role in anticancer studies. For instance, compounds synthesized from 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline demonstrated promising growth inhibition of various human cancer cell lines, including T-47D, HeLa, HepG2, and MCF-7, with a noteworthy comparison to the standard drug paclitaxel (Harishkumar, S., Nd, S., & Sm, S., 2018). Another study on 1,3-diarylpyrazole derivatives containing thiophene reported inhibitory effects against MCF7, MDA-MB-231, HeLa, Raji, and HL60 cancer cells, with specific compounds showing significant growth inhibitory effects (Inceler, N., Yılmaz, A., & Baytas, S., 2013).

Antimicrobial and Antibacterial Activities Synthesis and study of piperidino thiophene analogues have shown promising antimicrobial activity against pathogenic bacteria and fungi, indicating the potential of these compounds in addressing drug resistance issues (Ramalingam, A., & Sarvanan, J., 2020).

Enzyme Inhibitory Activities Derivatives of 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide were evaluated for their inhibitory activities against key enzymes like acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase, displaying significant inhibitory potential and suggesting these compounds as leads for further pharmacological studies (Cetin, A., Türkan, F., Bursal, E., & Murahari, M., 2021).

HIV-1 Inhibition Studies on piperidine-substituted thiophene[3,2-d]pyrimidine as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTI) showed potent anti-HIV activities against both wild-type and resistant strains, highlighting the potential of these compounds as new drug candidates for HIV-1 treatment (Kang, D., Fang, Z., Huang, B., et al., 2017).

Allosteric Modulation of A1 Adenosine Receptor Research on 2-amino-3-(4-chlorobenzoyl)-4-[4-(alkyl/aryl)piperazin-yl]thiophene derivatives demonstrated their role as allosteric enhancers of the A1 adenosine receptor, contributing to the understanding of receptor modulation and the potential therapeutic applications (Romagnoli, R., Baraldi, P., Carrión, M. D., et al., 2008).

Safety And Hazards

The safety data sheet for 1-(Thiophen-2-yl)piperidine indicates that it is highly flammable and harmful if swallowed . It is toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . It is also harmful to aquatic life .

properties

IUPAC Name

1-thiophen-2-ylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NS/c1-2-6-10(7-3-1)9-5-4-8-11-9/h4-5,8H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVUBKHLEMUNAQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70479421
Record name 1-(thiophen-2-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70479421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Thiophen-2-yl)piperidine

CAS RN

19983-20-1
Record name 1-(thiophen-2-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70479421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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